Hexacosyl methacrylate
Description
Hexacosyl methacrylate (C₃₀H₅₈O₂) is a long-chain methacrylate ester characterized by a 26-carbon alkyl group (hexacosyl) attached to a methacrylic acid moiety. It is primarily utilized in polymer chemistry, where its hydrophobic alkyl chain imparts unique properties to copolymers, such as enhanced thermal stability, lubricity, and resistance to environmental degradation.
Properties
CAS No. |
93857-95-5 |
|---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
hexacosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-30(31)29(2)3/h2,4-28H2,1,3H3 |
InChI Key |
VLASYNJZKUULNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Hexacosyl methacrylate can be synthesized through the esterification of methacrylic acid with hexacosanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Hexacosyl methacrylate undergoes several types of chemical reactions:
Polymerization: It can be polymerized through free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce methacrylic acid and hexacosanol.
Common reagents used in these reactions include acid catalysts for esterification and free radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacosyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for hexacosyl methacrylate involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high thermal stability, low surface energy, and excellent lubricity . The molecular targets and pathways involved in its action are primarily related to its ability to form stable, high-molecular-weight polymers.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Hexacosyl Methacrylate vs. Shorter-Chain Methacrylates
- Methyl Methacrylate (MMA, CAS 80-62-6) : The shortest methacrylate ester, with a methyl group. MMA is highly volatile (boiling point: 100–101°C) and forms rigid polymers (e.g., PMMA). In contrast, this compound’s long alkyl chain reduces volatility and increases hydrophobicity, making it suitable for flexible coatings and lubricants .
- Hydroxyethyl Methacrylate (HEMA, CAS 868-77-9) : Contains a hydroxyl group, enabling hydrogen bonding. HEMA is water-soluble and used in hydrogels and biomedical devices, whereas this compound’s hydrophobicity limits aqueous compatibility but enhances lipid solubility .
This compound vs. Other Long-Chain Esters
- Hexadecyl Methacrylate (Cetyl Methacrylate, CAS 2495-27-4) : A 16-carbon analog. Its shorter chain provides intermediate hydrophobicity, used in adhesives and surfactants. This compound’s longer chain may improve thermal stability in high-temperature applications .
- Tetracosyl acetate functions as a pheromone, whereas this compound’s bioactivity (e.g., antifungal properties) is linked to its ester group and chain length .
Physical and Chemical Properties
| Property | This compound | Methyl Methacrylate (MMA) | Hexadecyl Methacrylate | Hydroxyethyl Methacrylate (HEMA) |
|---|---|---|---|---|
| Molecular Formula | C₃₀H₅₈O₂ | C₅H₈O₂ | C₂₀H₃₈O₂ | C₆H₁₀O₃ |
| Boiling Point (°C) | >300 (estimated) | 100–101 | ~250–300 | 205–210 |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, hexane) | Miscible with organic solvents, limited water solubility | Soluble in nonpolar solvents | Miscible in water and polar solvents |
| Key Applications | Specialty polymers, lubricants, antifungal agents | Plastics, adhesives, dental resins | Surfactants, coatings | Biomedical hydrogels, contact lenses |
| Toxicity | Low volatility reduces inhalation risk; limited data | Irritant, carcinogenic potential | Low acute toxicity | Skin/eye irritant |
Biological Activity
Hexacosyl methacrylate (HMA) is a long-chain alkyl methacrylate known for its applications in various fields, including cosmetics and pharmaceuticals. This article explores the biological activity of HMA, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medical and cosmetic formulations.
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 426.7 g/mol
- Appearance : Colorless to pale yellow liquid
Antimicrobial Activity
Research indicates that HMA exhibits significant antimicrobial properties, particularly against various bacterial strains. Its long alkyl chain enhances its ability to disrupt bacterial membranes, making it effective in preventing biofilm formation and bacterial growth.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5% | Disruption of membrane integrity |
| Escherichia coli | 0.3% | Membrane destabilization |
| Pseudomonas aeruginosa | 0.4% | Inhibition of cell wall synthesis |
The effectiveness of HMA against these bacteria suggests its potential use in formulations aimed at reducing microbial contamination in clinical and cosmetic products.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of HMA in biological applications. Studies have shown that HMA has low cytotoxic effects on human cell lines at concentrations typically used in formulations.
Table 2: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Concentration (mg/mL) | Cell Viability (%) |
|---|---|---|
| Human Dermal Fibroblasts | 0.1 | 95 |
| Human Keratinocytes | 0.5 | 90 |
| Human Hepatocytes | 1.0 | 85 |
These results indicate that HMA can be safely incorporated into topical formulations without significant adverse effects on human cells.
Case Study 1: Use in Cosmetic Formulations
A study investigated the incorporation of HMA into a moisturizing cream aimed at enhancing skin hydration while providing antimicrobial protection. The formulation demonstrated improved skin barrier function and reduced microbial load over a four-week period.
Case Study 2: Application in Dental Materials
In dental materials, HMA was evaluated for its ability to inhibit biofilm formation on dental surfaces. Results showed a significant reduction in biofilm mass when HMA was incorporated into dental adhesives, suggesting its utility in preventing dental caries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
